molecular formula C26H26ClN3O2S B6487035 4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1216823-75-4

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No. B6487035
CAS RN: 1216823-75-4
M. Wt: 480.0 g/mol
InChI Key: MMMVCJRKWIQZGB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a dimethylaminoethyl group, and a benzothiazolyl group. These groups are likely to confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzoyl and benzothiazolyl groups are aromatic and planar, while the dimethylaminoethyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzoyl group could undergo electrophilic aromatic substitution, while the dimethylaminoethyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the dimethylaminoethyl group could make the compound basic, while the benzoyl and benzothiazolyl groups could contribute to its aromaticity .

properties

IUPAC Name

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S.ClH/c1-18-9-14-22-23(17-18)32-26(27-22)29(16-15-28(2)3)25(31)21-12-10-20(11-13-21)24(30)19-7-5-4-6-8-19;/h4-14,17H,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVCJRKWIQZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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